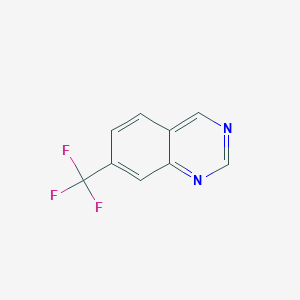
7-(Trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazoline can be achieved through various methods. One common approach involves the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields. Another method involves the condensation of 2-aminobenzylamine with benzaldehydes or benzyl alcohols under oxidative conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
科学的研究の応用
7-(Trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 7-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Werner helicase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, making it a promising candidate for anticancer therapy.
類似化合物との比較
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another EGFR inhibitor with a quinazoline core structure.
Afatinib: A multi-kinase inhibitor with a quinazoline scaffold.
Comparison: 7-(Trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This modification allows for better pharmacokinetic properties and increased potency in targeting specific molecular pathways .
特性
分子式 |
C9H5F3N2 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
7-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-6-4-13-5-14-8(6)3-7/h1-5H |
InChIキー |
JBRWPSRNDWASJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CN=C2C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


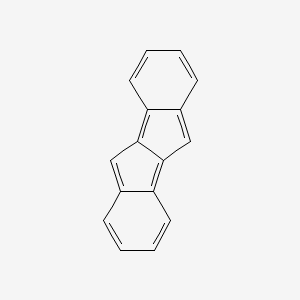
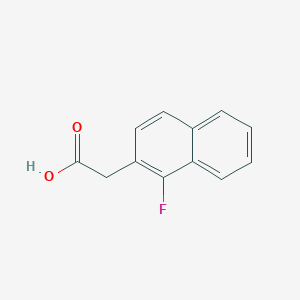

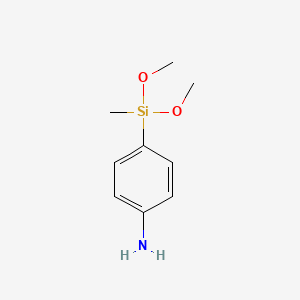
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
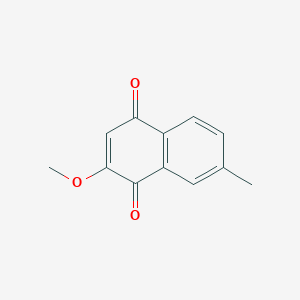


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
